molecular formula C17H18N2O3S B2692947 (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone CAS No. 1448052-22-9

(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone

Cat. No.: B2692947
CAS No.: 1448052-22-9
M. Wt: 330.4
InChI Key: XHJJGJRLWMFTSV-UHFFFAOYSA-N
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Description

(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone is a complex organic compound that features a pyrrolidine ring, a phenylsulfonyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of pyrrolidine with a phenylsulfonyl chloride to form the phenylsulfonylmethylpyrrolidine intermediate. This intermediate is then reacted with a pyridine derivative under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential to treat various diseases. Its interactions with specific enzymes and receptors are of particular interest in the development of drugs for conditions such as cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.

Mechanism of Action

The mechanism of action of (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-3-yl)methanone
  • (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone
  • (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-5-yl)methanone

Uniqueness

The uniqueness of (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-17(14-8-10-18-11-9-14)19-12-4-5-15(19)13-23(21,22)16-6-2-1-3-7-16/h1-3,6-11,15H,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJJGJRLWMFTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=NC=C2)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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